![molecular formula C20H24N4O5S B2367023 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide CAS No. 1021026-90-3](/img/structure/B2367023.png)
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DASA-58 and has been found to exhibit unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research on derivatives similar to 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide focuses on their synthesis and potential for creating new chemical compounds. For example, compounds containing the acetamido group have been synthesized through various methods, leading to derivatives with potential applications in medicinal chemistry and material science. These compounds are often intermediates in the synthesis of more complex molecules, demonstrating the versatility and importance of the acetamido group in organic synthesis (Chau et al., 1997), (Rogers et al., 1964).
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial properties, indicating the potential of 4-acetamido derivatives in developing new antibacterial and antifungal agents. This research contributes to the ongoing search for new antimicrobial compounds in response to the global challenge of antibiotic resistance (Padaliya & Parsania, 2015).
Photoresponsive Materials
The incorporation of acetamido and similar groups into polymers and hydrogels has led to the development of photoresponsive materials. These materials have applications in controlled drug release and as smart materials that respond to environmental stimuli, highlighting the intersection of organic chemistry with material science and engineering (Gong et al., 2008).
Biological Evaluation for Therapeutic Applications
Compounds containing the acetamido group have been synthesized and biologically evaluated for potential therapeutic applications, including as anti-tumour agents. This research underscores the importance of chemical synthesis in the discovery and development of new medicines, providing a pathway from basic chemical research to potential clinical applications (Prakash et al., 1991).
Mécanisme D'action
Target of Action
The primary target of 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide, also known as CI-994, is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression .
Mode of Action
CI-994 acts as an inhibitor of HDAC1 . By binding to HDAC1, it prevents the enzyme from removing acetyl groups from histones . This action leads to an increase in acetylation of histones, resulting in a more relaxed chromatin structure that promotes gene transcription .
Biochemical Pathways
The inhibition of HDAC1 by CI-994 affects various biochemical pathways. The most significant is the regulation of gene expression . By preventing HDAC1 from deacetylating histones, CI-994 allows for a more relaxed chromatin structure, promoting the transcription of genes that were previously repressed . This can lead to changes in cell growth, differentiation, and apoptosis .
Result of Action
The primary result of CI-994’s action is the alteration of gene expression . By inhibiting HDAC1, CI-994 promotes the transcription of previously repressed genes . This can lead to changes in cell growth and differentiation, and can promote apoptosis . In particular, CI-994 has been shown to have anticancer properties , as it can induce cell cycle arrest at the G1 phase and increase apoptosis in certain cancer cell lines .
Propriétés
IUPAC Name |
4-acetamido-N-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-14(25)23-17-8-4-15(5-9-17)19(26)21-12-13-22-20(27)16-6-10-18(11-7-16)30(28,29)24(2)3/h4-11H,12-13H2,1-3H3,(H,21,26)(H,22,27)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOXSFYDGCTNGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.